1-(Difluormethyl)-2,3,4,5,6-Pentafluorbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a pentafluorobenzene ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction. These properties make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene typically involves the introduction of a difluoromethyl group to a pentafluorobenzene ring. One common method is the reaction of pentafluorobenzene with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the desired compound . Industrial production methods often involve the use of metal-based catalysts to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms on the benzene ring.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction, under specific conditions, it can undergo these reactions to form different products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s reactivity and interaction with other molecules . The pathways involved in its reactions often include radical intermediates and metal-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Pentafluorobenzene: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
1-(Trifluoromethyl)-2,3,4,5,6-pentafluorobenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different reactivity and properties.
The uniqueness of 1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene lies in its combination of high thermal stability, resistance to oxidation and reduction, and the presence of a difluoromethyl group that enhances its reactivity in specific chemical reactions.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDNWYVKZRHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455632 |
Source
|
Record name | perfluorobenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-44-6 |
Source
|
Record name | perfluorobenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.